2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol
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Overview
Description
2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol is a compound characterized by its unique structure, which includes multiple ether linkages and a terminal thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol typically involves the stepwise addition of ethylene oxide units to a thiol precursor. The reaction conditions often require the presence of a strong base, such as sodium hydride, to deprotonate the thiol group and facilitate the nucleophilic attack on the ethylene oxide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Addition: The thiol group can add to alkenes or alkynes, forming thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles.
Addition: Catalysts such as palladium or platinum may be used to facilitate the addition reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Substitution: Thioethers or other substituted products.
Addition: Thioether derivatives.
Scientific Research Applications
2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol involves its ability to form covalent bonds with other molecules through its thiol group. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, thereby influencing various biochemical pathways. The compound’s multiple ether linkages also contribute to its solubility and stability in different environments .
Comparison with Similar Compounds
2,5,8,11,14,17,20-Heptaoxadocosan-22-amine: Similar structure but with an amine group instead of a thiol group.
2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol: A shorter analog with similar reactivity.
Uniqueness: 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol is unique due to its extended chain length and the presence of multiple ether linkages, which enhance its solubility and reactivity. The terminal thiol group provides a versatile functional handle for various chemical modifications, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C24H50O7S |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
11-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecane-1-thiol |
InChI |
InChI=1S/C24H50O7S/c1-25-12-13-27-16-17-29-20-21-31-23-22-30-19-18-28-15-14-26-11-9-7-5-3-2-4-6-8-10-24-32/h32H,2-24H2,1H3 |
InChI Key |
APOIFWJNLAELBI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCCCCCCCCCCS |
Origin of Product |
United States |
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